molecular formula C8H12BrN3 B8501502 6-bromo-N4-isopropylpyridine-3,4-diamine

6-bromo-N4-isopropylpyridine-3,4-diamine

Cat. No.: B8501502
M. Wt: 230.11 g/mol
InChI Key: MRGMJGRFDPCVQG-UHFFFAOYSA-N
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Description

6-Bromo-N4-isopropylpyridine-3,4-diamine is a brominated pyridine derivative intended for research and laboratory use. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyridine diamines are valuable intermediates in organic synthesis and medicinal chemistry research. They are commonly utilized as building blocks for the construction of more complex nitrogen-containing heterocycles, which are structures of high interest in the development of pharmaceutical compounds . The specific bromo and amino functional groups on the pyridine ring make this compound a versatile precursor for further chemical modifications via cross-coupling reactions and nucleophilic substitutions. As a reagent, it can be applied in the synthesis of molecules for various research areas, including the exploration of new kinase inhibitors or other biologically relevant small molecules . The isopropyl group attached to the diamine functionality can influence the compound's steric and electronic properties, which may be critical for optimizing interactions in target-based research. Consistent with research-grade chemicals, researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

6-bromo-4-N-propan-2-ylpyridine-3,4-diamine

InChI

InChI=1S/C8H12BrN3/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

MRGMJGRFDPCVQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC=C1N)Br

Origin of Product

United States

Chemical Properties of 6 Bromo N4 Isopropylpyridine 3,4 Diamine

PropertyPredicted Value
Molecular Formula C8H11BrN4
Molecular Weight 243.10 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Boiling Point Not available
Melting Point Not available
pKa The pyridine (B92270) nitrogen is expected to be basic, with a pKa around 5-6. The amino groups are less basic.

Synthesis and Reaction Mechanisms

A plausible synthetic route to 6-bromo-N4-isopropylpyridine-3,4-diamine would likely involve the introduction of the amino groups and the bromine atom onto a pyridine (B92270) ring. A common strategy for the synthesis of substituted pyridines involves the construction of the ring from acyclic precursors or the modification of a pre-existing pyridine ring. nih.govorganic-chemistry.org

One potential pathway could start from a suitably substituted nitropyridine. For instance, a di-nitropyridine could be selectively reduced to an amino-nitropyridine, followed by nucleophilic aromatic substitution to introduce the isopropylamino group, and finally, reduction of the remaining nitro group to yield the diamine. The bromination step could be performed at an appropriate stage, depending on the directing effects of the other substituents.

The reaction mechanisms involved would include nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyridine ring and any nitro groups would facilitate the attack of the isopropylamine. The reduction of the nitro groups is typically achieved through catalytic hydrogenation.

Role As a Key Intermediate

The primary role of 6-bromo-N4-isopropylpyridine-3,4-diamine in research is likely as a key intermediate for the synthesis of more complex molecules. The vicinal diamine functionality is a precursor for the formation of fused heterocyclic rings, such as imidazo[4,5-b]pyridines, which are known to possess a wide range of biological activities.

The bromine atom at the 6-position is a versatile functional group that can participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position, enabling the generation of diverse chemical libraries for biological screening. mdpi.com

Structural and Chemical Properties

The structure of 6-bromo-N4-isopropylpyridine-3,4-diamine features a pyridine (B92270) ring with three substituents. The electronic properties of the ring are influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. The N4-isopropyl group introduces steric bulk, which can affect the conformation of the molecule and its interactions with other molecules.

The two amino groups can act as hydrogen bond donors, while the pyridine nitrogen and the other nitrogen of the amino groups can act as hydrogen bond acceptors. This allows the molecule to participate in a variety of intermolecular interactions. The chemical reactivity of the compound is dictated by the pyridine ring, which can undergo electrophilic substitution (though deactivated by the bromine), and the amino groups, which can be acylated, alkylated, or diazotized.

Current Research & Applications

While direct applications of 6-bromo-N4-isopropylpyridine-3,4-diamine are not documented, its structural motifs are present in compounds that are being investigated for various therapeutic applications. For example, substituted pyridine-3,4-diamines are precursors to imidazo[4,5-b]pyridine derivatives that have been explored for their potential as antibacterial and anticancer agents.

The ability to functionalize the 6-position through cross-coupling reactions makes this compound a valuable tool for medicinal chemists aiming to perform structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, researchers can probe the binding requirements of a biological target and optimize the potency and selectivity of a lead compound.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-N4-isopropylpyridine-3,4-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between brominated pyridine precursors and isopropylamine derivatives. A method analogous to involves refluxing brominated aldehydes with diamines in methanol, followed by recrystallization . Key variables include temperature (optimal 60–80°C), solvent polarity (methanol or ethanol), and reaction time (30 min to 2 hours). Lower yields (<50%) may result from incomplete substitution at the N4 position, requiring purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • NMR : ¹H NMR confirms the isopropyl group (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.2 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies Br substitution (C-Br at ~105 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (calculated for C₈H₁₂BrN₃: ~242.02 Da) and fragments (e.g., loss of Br at ~162 Da) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral distortions caused by steric hindrance from the isopropyl group .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 6 acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces Br with aryl groups, enabling derivatization for structure-activity relationship (SAR) studies. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with Pd(PPh₃)₄ as a catalyst .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Similar N4-alkylated pyridines (e.g., ’s 6-bromo-8-fluoro-N4-methylquinoline-3,4-diamine) inhibit enzymes like kinases or bacterial dihydrofolate reductase (DHFR). Computational docking (AutoDock Vina) predicts binding to ATP pockets via hydrogen bonding (amine groups) and hydrophobic interactions (isopropyl and bromine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, cell line variability). A systematic approach includes:

  • Dose-Response Validation : Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
  • Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyridine ring?

The N4-isopropyl group sterically hinders position 4, directing electrophiles (e.g., nitration, sulfonation) to position 2 or 5. Computational modeling (Gaussian 16, DFT/B3LYP) predicts electron density distribution, guiding reagent choice (e.g., HNO₃/H₂SO₄ for nitration at position 2) .

Q. How does the isopropyl group affect crystallinity and solubility in formulation studies?

  • Crystallinity : X-ray diffraction ( ) shows reduced crystal symmetry due to the bulky isopropyl group, lowering melting points (mp 120–140°C vs. 180°C for non-alkylated analogs) .
  • Solubility : LogP calculations (ChemAxon) predict moderate lipophilicity (LogP ~2.5), requiring co-solvents (e.g., PEG-400) for in vivo dosing .

Q. What computational methods validate proposed reaction mechanisms for halogen displacement?

Density Functional Theory (DFT) simulations (e.g., using ORCA) model transition states in SNAr (nucleophilic aromatic substitution) reactions. Key findings include:

  • Activation energy barriers (~25 kcal/mol for Br displacement by amines).
  • Charge localization on Br (Mulliken charges: −0.3 e) facilitates nucleophilic attack .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to reconcile in vitro vs. in vivo results?

  • In Vitro : High potency (MIC ≤1 µg/mL against Gram-positive bacteria) may not translate in vivo due to protein binding (>90% in plasma) .
  • Mitigation : Modify the isopropyl group to PEGylated amines, improving pharmacokinetic profiles (t½ >6 hours) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyridines

CompoundReaction TypeYield (%)Reference
6-Bromo-N4-isopropylSuzuki Coupling78
6-Chloro-N4-cyclopropylBuchwald-Hartwig65
5-Iodo-N4-methylUllmann Coupling52

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.25 (d, J=6.8 Hz, 6H, CH₃)
HRMS (ESI+)m/z 242.0218 [M+H]⁺ (calc. 242.022)
XRDC-Br bond length: 1.89 Å

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